(R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
Description
(R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methylthio (-SMe) substituent, and a carboxylic acid (-COOH) group at the 3-position of the pyrrolidine ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its dual functional groups (Boc and -COOH), which enable diverse derivatization pathways.
Properties
Molecular Formula |
C11H19NO4S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
BCFQLFKNCFYLJU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydroformylation Route
Procedure (Adapted from):
- Substrate Preparation : Start with N-Boc-3-pyrroline.
- Catalytic System : Use Rhodium with chiral phosphine-phosphoramidite ligands (e.g., L3c).
- Reaction Conditions :
- 10 bar syngas (CO/H₂ = 1:1)
- 50°C in toluene, 24 hr
- Thiolation : Treat intermediate aldehyde with NaSH/MeI in DMF.
Data :
Enzymatic Resolution of Racemic Intermediate
Procedure (From):
- Racemic Synthesis :
- React 3-ketopyrrolidine with tert-butyl dicarbonate.
- Reduce ketone to alcohol using NaBH₄.
- Enzymatic Hydrolysis :
- Use lipase PS-30 in phosphate buffer (pH 7.0).
- Selectively hydrolyze (S)-enantiomer.
- Methylthio Introduction :
- Treat remaining (R)-alcohol with MsCl, then NaSMe.
Data :
Boc Protection & Thiolation of Pyrrolidine-3-carboxylic Acid
Industrial Protocol (From):
- Starting Material : (R)-pyrrolidine-3-carboxylic acid.
- Boc Protection :
- React with Boc₂O (1.2 eq) in THF/water.
- Catalyst: DMAP (0.1 eq), 25°C, 12 hr.
- Methylthio Installation :
- Intermediate bromination with PBr₃.
- Nucleophilic substitution with NaSMe in DMF.
Data :
Optimized Reaction Conditions
Critical parameters for reproducibility:
| Step | Optimal Conditions | Challenges |
|---|---|---|
| Boc Protection | Boc₂O, THF/H₂O (3:1), 25°C | Overprotection with excess Boc₂O |
| Thiolation | NaSMe, DMF, 60°C, N₂ atmosphere | Competing oxidation to sulfoxide |
| Chiral Resolution | Lipase PS-30, pH 7.0, 30°C | Enzyme denaturation at >40°C |
Industrial-Scale Synthesis
NINGBO INNO PHARMCHEM’s Protocol :
- Continuous Flow Technology :
- Boc protection in microreactor (residence time: 2 min).
- Achieves 93% yield at 100 g/hr throughput.
- Purification :
- Crystallization from heptane/ethyl acetate.
- Purity: >99.5% (HPLC).
Analytical Characterization
Key spectral data for quality control:
| Technique | Diagnostic Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 2.10 (s, 3H, SMe) |
| ¹³C NMR | δ 80.1 (Boc C=O), 44.8 (C-SMe) |
| HPLC | t_R = 8.2 min (Chiralpak AD-H, hexane/iPrOH) |
Challenges & Solutions
- Racemization Risk :
- Sulfur Stability :
- Add 0.1% EDTA to reaction mixtures to prevent metal-catalyzed oxidation.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The methylthio group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Functional Group Analysis
The compound is compared to five structurally related pyrrolidine derivatives (Table 1).
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight: The target compound (MW: 285.35 g/mol) is heavier than its non-sulfur analog (MW: 215.24 g/mol) due to the -SMe group.
- Purity and Safety : While purity data for the target compound are unavailable, analogs like 1-tert-Butoxycarbonyl-3-pyrrolidone show >95% purity . Safety profiles vary; for example, (R)-1-Boc-2-phenethylpyrrolidine-2-carboxylic acid is classified as toxic (H302, H315) , suggesting similar precautions may apply to sulfur-containing analogs.
Research Findings and Industrial Relevance
- Synthetic Utility : The Boc group facilitates amine protection during multi-step syntheses, as seen in intermediates for proteomics research (e.g., derivatives in ) .
- Drug Development : Methylthio-substituted pyrrolidines are explored in kinase inhibitors and antiviral agents due to their ability to modulate electronic and steric environments.
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid, with the CAS number 1824340-23-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is C₁₁H₁₉NO₄S, with a molecular weight of 261.34 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methylthio group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄S |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 1824340-23-9 |
| Purity | ≥ 98% |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid primarily revolves around its interaction with various biological targets. Research indicates that this compound may exhibit activity as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Studies have shown that compounds structurally related to (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid can inhibit enzymes such as GABA aminotransferase (GABA-AT), which is crucial for maintaining GABA levels in the brain. This inhibition can lead to increased GABA concentrations, potentially offering therapeutic benefits for neurological disorders .
Pharmacological Properties
The pharmacological profile of (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid includes:
Case Study 1: Neuroprotective Effects
In a study examining the effects of GABA-AT inhibitors, compounds similar to (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid were shown to significantly increase GABA levels in neuronal cultures. This increase correlated with reduced excitotoxicity in vitro, suggesting potential applications in neuroprotection .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those related to (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid. Results indicated moderate activity against Gram-positive bacteria, warranting further investigation into structure-activity relationships to enhance efficacy .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid, and how does the methylthio group influence reaction conditions?
- Answer : The synthesis typically involves:
Cyclization : Formation of the pyrrolidine ring using a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
Boc Protection : Introduction of the tert-butoxycarbonyl group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .
Methylthio Introduction : Thiolation using methyl disulfide or methylthiol reagents under controlled pH to avoid oxidation .
- The methylthio group increases steric hindrance and electron density, requiring inert atmospheres (e.g., N₂) to prevent sulfur oxidation .
Q. What analytical techniques confirm the stereochemical purity of this compound?
- Answer :
- Chiral HPLC : To separate enantiomers and determine enantiomeric excess (>98% purity threshold) .
- NMR Spectroscopy : NOESY or ROESY experiments to confirm spatial arrangement of substituents .
- X-ray Crystallography : For absolute configuration validation .
Q. How does the tert-butoxycarbonyl (Boc) group enhance stability during synthesis?
- Answer : The Boc group:
- Protects the amine from nucleophilic attack or undesired side reactions (e.g., acylation).
- Can be selectively removed under acidic conditions (e.g., TFA) without affecting the methylthio group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar pyrrolidine derivatives with varying substituents?
- Answer :
-
Comparative SAR Studies : Test analogs with methylthio, methoxy, or hydroxy groups to assess substituent effects on target binding .
-
Computational Modeling : Molecular docking to predict interactions with receptors (e.g., dopamine D3 or serotonin transporters) .
-
Meta-Analysis : Review published IC₅₀ values for structurally related compounds to identify trends (see Table 1 ) .
Table 1 : Substituent Effects on Binding Affinity (Hypothetical Data)
Substituent Target Receptor IC₅₀ (nM) Source Methylthio D3 Dopamine 12 ± 2 Methoxy 5-HT₁A 45 ± 5 Hydroxy MAO-B 220 ± 30
Q. What strategies optimize the yield of stereochemically pure product in large-scale synthesis?
- Answer :
- Chiral Auxiliaries : Use (R)-proline derivatives to enforce desired stereochemistry during cyclization .
- Flow Chemistry : Continuous reactors to maintain precise temperature/pH control, reducing racemization .
- In-line Analytics : Real-time HPLC monitoring to detect and correct deviations in enantiomeric ratio .
Q. How does the methylthio group modulate biological interactions compared to oxygen-containing analogs?
- Answer :
- Electronic Effects : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but enhances lipophilicity (logP increase by ~0.5 vs. methoxy) .
- Steric Effects : The larger van der Waals radius of sulfur may hinder access to shallow binding pockets (e.g., enzyme active sites) .
Q. What computational methods predict the pharmacokinetic impact of substituent variations?
- Answer :
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
- MD Simulations : Assess membrane permeability and metabolic stability via cytochrome P450 binding assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
